Differential Hepatotoxicity Persistence: BDCM vs. Chloroform in Rodent Models
Bromodichloromethane (BDCM) induces significantly more persistent hepatotoxicity compared to chloroform (CHCl₃) at equimolar doses in male F-344 rats. At 48 hours post-exposure to 3.0 mmol/kg, BDCM caused significantly greater elevations in serum hepatotoxicity markers (alanine aminotransferase and aspartate aminotransferase) than CHCl₃, whereas both compounds were equally hepatotoxic at 24 hours [1].
| Evidence Dimension | Hepatotoxicity persistence (elevated serum markers at 48h vs. 24h) |
|---|---|
| Target Compound Data | Significantly greater elevations in serum hepatotoxicity markers than CHCl₃ at 48h after 2.0 and 3.0 mmol/kg doses |
| Comparator Or Baseline | Chloroform (CHCl₃): equally hepatotoxic at 24h, but lower marker elevations at 48h |
| Quantified Difference | BDCM causes more persistent liver toxicity than CHCl₃, with significantly greater elevations at 48h for 2.0 and 3.0 mmol/kg doses |
| Conditions | 95-day-old male F-344 rats; single oral gavage in 10% Emulphor aqueous vehicle; doses 0.0, 0.75, 1.0, 1.5, 2.0, 3.0 mmol/kg body weight |
Why This Matters
This differential toxicity profile requires compound-specific handling and risk assessment, and justifies the use of BDCM, not chloroform, as a reference standard in hepatotoxicity studies of brominated disinfection byproducts.
- [1] Lilly, P. D., Ross, T. M., & Pegram, R. A. (1997). Trihalomethane Comparative Toxicity: Acute Renal and Hepatic Toxicity of Chloroform and Bromodichloromethane Following Aqueous Gavage. Toxicological Sciences, 40(1), 101-110. View Source
